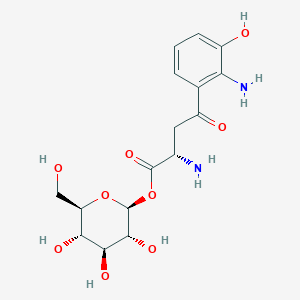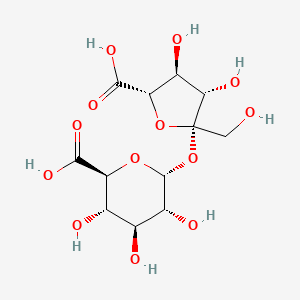![molecular formula C17H20ClN3 B13852819 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazolinone class. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the condensation of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus oxychloride (POCl3). This reaction forms the quinazolinone core, which is then further modified to introduce the 2-amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Aplicaciones Científicas De Investigación
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, enhancing their activity and leading to sedative and hypnotic effects. It also inhibits certain enzymes, contributing to its anti-inflammatory and analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methoxyqualone: Another quinazolinone derivative with similar pharmacological effects.
Methylmethaqualone: Known for its central nervous system depressant properties.
Uniqueness
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C17H20ClN3 |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-13-7-3-4-8-14(13)11-20-12-15-9-5-6-10-16(15)19-17(20)18;/h3-10H,2,11-12H2,1H3,(H2,18,19);1H |
Clave InChI |
UNQQHOJYJWQQRO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CN2CC3=CC=CC=C3N=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
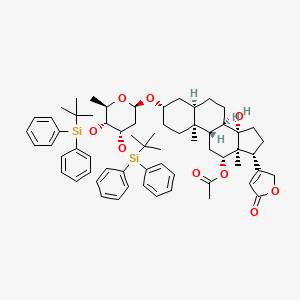
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
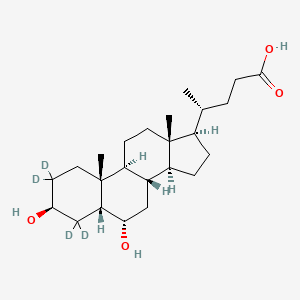
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)

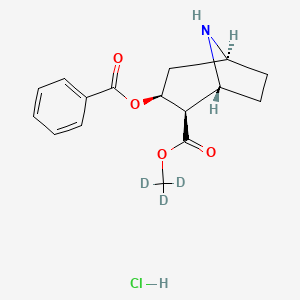
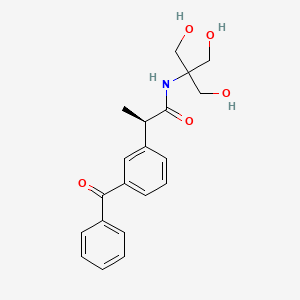

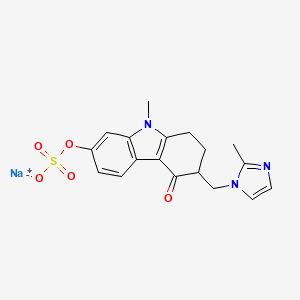
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
